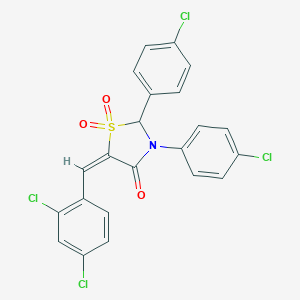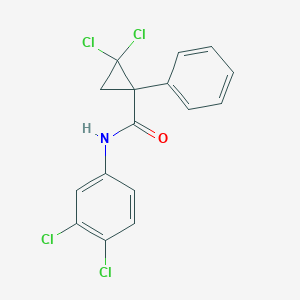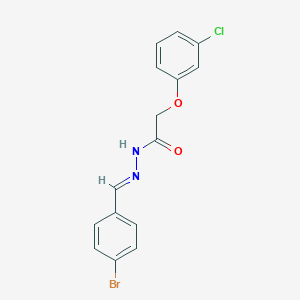
(5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the condensation of appropriate chlorophenyl and dichlorobenzylidene precursors with a thiazolidinone core. Common reagents used in the synthesis include:
- 4-chlorobenzaldehyde
- 2,4-dichlorobenzaldehyde
- Thiosemicarbazide
- Acetic acid or other suitable catalysts
The reaction is usually carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete condensation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives with different substituents.
- Substitution: Halogen atoms in the chlorophenyl and dichlorobenzylidene groups can be substituted with other functional groups.
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfone derivatives, while reduction with sodium borohydride can produce thiazolidinone derivatives with reduced functional groups.
科学研究应用
- Chemistry: As a building block for the synthesis of more complex molecules.
- Biology: As a probe to study biological processes and interactions.
- Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
- Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide involves interactions with specific molecular targets and pathways. These may include:
- Enzyme inhibition: The compound may inhibit key enzymes involved in disease processes.
- Receptor binding: It may bind to specific receptors, modulating their activity.
- Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
相似化合物的比较
Similar Compounds:
- 2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one
- 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidin-4-one
- 2,3-Bis(4-chlorophenyl)-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness: (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide is unique due to the presence of both chlorophenyl and dichlorobenzylidene groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
属性
分子式 |
C22H13Cl4NO3S |
|---|---|
分子量 |
513.2g/mol |
IUPAC 名称 |
(5E)-2,3-bis(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H13Cl4NO3S/c23-15-4-1-13(2-5-15)22-27(18-9-7-16(24)8-10-18)21(28)20(31(22,29)30)11-14-3-6-17(25)12-19(14)26/h1-12,22H/b20-11+ |
InChI 键 |
CCKACVOFYKBAAV-RGVLZGJSSA-N |
SMILES |
C1=CC(=CC=C1C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2(=O)=O)C4=CC=C(C=C4)Cl)Cl |
手性 SMILES |
C1=CC(=CC=C1C2N(C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2(=O)=O)C4=CC=C(C=C4)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2(=O)=O)C4=CC=C(C=C4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-[(benzylsulfanyl)methyl]-2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-3,5-bisnitrobenzamide](/img/structure/B390808.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B390811.png)
![2-chloro-N-[1-{[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B390812.png)
![N-{1-({2-[(5-bromo-2-furyl)methylene]hydrazino}carbonyl)-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B390813.png)
![N-{1-{[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]carbonyl}-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B390814.png)
![propyl 1,3-dioxo-2-[4-(propoxycarbonyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B390817.png)
![methyl 2-[4-(methoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B390819.png)
![Butyl 2-[4-(butoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390820.png)
![Pentyl 1,3-dioxo-2-{4-[(pentyloxy)carbonyl]phenyl}-5-isoindolinecarboxylate](/img/structure/B390822.png)

![N'-{1-[4-(dimethylamino)phenyl]ethylidene}-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B390825.png)
![N-[1-{[2-(4-tert-butylbenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B390828.png)
![2-[(Z)-(2-nitrophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B390833.png)

